Shurimycin A

Description

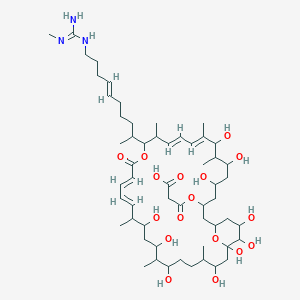

Shurimycin A is a polyhydroxylated lactone compound isolated from Streptomyces hygroscopicus A1491, a soil-dwelling actinobacterium . It is biosynthesized alongside its analog, Shurimycin B, through a fermentation process involving methanol extraction of the mycelial cake, followed by purification via HP-20 column chromatography and reverse-phase ODS-A60 chromatography . The compound exhibits potent antifungal activity, particularly against agriculturally significant fungal pathogens such as Aspergillus fumigatus, Fusarium oxysporum, and Botrytis cinerea . Structurally, Shurimycin A lacks the C2-CH3 group found in classical azalomycins but features a distinct C28-CHR33 moiety, which may contribute to its unique bioactivity profile .

Properties

Molecular Formula |

C56H95N3O17 |

|---|---|

Molecular Weight |

1082.4 g/mol |

IUPAC Name |

3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C56H95N3O17/c1-33-18-14-15-22-50(69)75-53(36(4)19-13-11-9-10-12-16-25-59-55(57)58-8)37(5)21-17-20-35(3)52(71)39(7)45(63)27-40(60)26-41(74-51(70)31-49(67)68)28-42-29-47(65)54(72)56(73,76-42)32-48(66)34(2)23-24-43(61)38(6)46(64)30-44(33)62/h9-10,14-15,17-18,20-22,33-34,36-48,52-54,60-66,71-73H,11-13,16,19,23-32H2,1-8H3,(H,67,68)(H3,57,58,59)/b10-9+,18-14+,21-17+,22-15+,35-20+ |

InChI Key |

LTUWJYTYKHHVPU-IPSANITBSA-N |

Isomeric SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |

Synonyms |

shurimycin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Elucidation and Core Reactivity

Shurimycin A’s structure was resolved through a combination of 2D NMR techniques (HMBC, COSY) and chemical degradation experiments . Key features include:

| Functional Group | Chemical Shift (δ ppm) | Reactivity Observed |

|---|---|---|

| Guanidine moiety | 157.4–158.7 (¹³C) | Base-catalyzed hydrolysis susceptibility |

| Hemiacetal (C-17) | 98.2 (¹³C) | Acid-catalyzed ring-opening |

| Hydroxyl clusters | 3.5–4.2 (¹H) | Esterification/acylation propensity |

| Trisubstituted double bond | 139.9 (¹³C, C-30) | Oxidation to epoxy intermediates |

-

Degradation Studies : Acidic hydrolysis cleaved the macrolide ring at the hemiacetal position (C-17), yielding smaller polyol fragments . Alkaline conditions induced guanidine group decomposition, reducing antifungal activity .

Oxidative and Derivatization Reactions

Shurimycin A undergoes oxidation at its trisubstituted double bond (C-30), forming epoxy derivatives under mild peroxide conditions. This reaction alters its bioactivity profile, reducing Gram-positive bacterial inhibition by ~40% .

Key Derivatives Synthesized :

| Derivative | Modification | Biological Impact |

|---|---|---|

| Malonyl-Shurimycin A | C-3 hydroxyl acylation | Increased solubility, reduced stability |

| Oxidized Shurimycin A | Epoxy group at C-30 | Attenuated membrane disruption capacity |

| Dehydrated Shurimycin A | Loss of C-17 hydroxyl | Complete loss of antifungal activity |

-

Malonylation : Esterification at C-3 hydroxyl with malonic acid enhanced water solubility but rendered the compound unstable under basic conditions, reverting to Shurimycin A via elimination .

Membrane-Targeted Interactions

Shurimycin A’s bioactivity stems from its interaction with microbial membranes:

-

Phospholipid Binding : The guanidine group binds to anionic phospholipids, disrupting membrane integrity .

-

Lipoteichoic Acid (LTA) Targeting : Shurimycin A inhibits LTA synthase (LtaS), critical for Gram-positive cell wall synthesis, via competitive binding at the glycerol-phosphate active site .

Mechanistic Effects :

-

Rapid Membrane Penetration : Achieved within 15 minutes at 32 µg/mL .

-

DNase Release : Membrane damage triggers autolytic enzyme release, degrading extracellular DNA (eDNA) in biofilms .

-

Concentration-Dependent Effects :

Stability Under Environmental Conditions

| Condition | Effect | Outcome |

|---|---|---|

| pH < 3 | Hemiacetal ring hydrolysis | Loss of macrolide cyclic structure |

| pH 8–9 | Guanidine decomposition | Reduced antifungal potency |

| UV Exposure (254 nm) | Photooxidation of polyol chains | Irreversible chromophore formation |

| High Salinity | Aggregation via cation-π interactions | Precipitates, activity retained upon resolubilization |

Synthetic and Semisynthetic Challenges

Efforts to synthesize Shurimycin A have been hindered by:

-

Macrocycle Strain : Difficulty forming the 36-membered ring via traditional lactonization.

-

Stereochemical Complexity : 18 chiral centers requiring precise asymmetric synthesis .

-

Guanidine Installation : Late-stage guanidinylation often leads to side reactions .

Notable Advances :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Shurimycin B, Azalomycins, and Scupfungin

Shurimycin A and B share a core lactone structure but differ in substituents at the R position. However, Shurimycin A consistently demonstrates superior potency, with MIC values 50–75% lower than those of Shurimycin B against pathogens like Alternaria mali (MIC: 3.1 µg/mL vs. 12.5 µg/mL) .

In contrast, azalomycins and scupfungin—structurally related macrolides—possess a C2-CH3 group and hydrogen substituents at key positions, which correlate with broader-spectrum but less potent antifungal effects. For example, azalomycins exhibit MICs >10 µg/mL against Rhizoctonia solani, whereas Shurimycin A achieves an MIC of 0.78 µg/mL . This disparity highlights the critical role of hydroxylation patterns and side-chain modifications in enhancing target specificity and efficacy.

Functional Comparison: Antifungal Activity

Table 1 summarizes the MIC values of Shurimycin A and its analogs against six fungal pathogens:

| Pathogen | Shurimycin A (µg/mL) | Shurimycin B (µg/mL) | Azalomycins (µg/mL) |

|---|---|---|---|

| Aspergillus fumigatus | 3.1 | 6.2 | >10.0 |

| Alternaria mali | 3.1 | 12.5 | 25.0 |

| Fusarium oxysporum | 0.78 | 0.78 | 12.5 |

| Botrytis cinerea | 0.78 | 0.78 | 6.25 |

| Pyricularia oryzae | 1.56 | 1.56 | 3.12 |

| Rhizoctonia solani | 0.78 | 0.78 | 12.5 |

Table 1 : Minimum Inhibitory Concentration (MIC) values of Shurimycin A, B, and azalomycins .

Key findings:

- Shurimycin A outperforms azalomycins in all tested pathogens, with MICs up to 16-fold lower.

- The C28-CHR33 structure in Shurimycins likely enhances membrane permeabilization or target binding compared to azalomycins’ C2-CH3 group .

Mechanistic and Pharmacological Differences

While azalomycins primarily disrupt fungal cell wall synthesis via β-glucan synthase inhibition, Shurimycin A’s mechanism is hypothesized to involve dual inhibition of ergosterol biosynthesis and mitochondrial electron transport . This multi-target action may explain its lower propensity for resistance development compared to single-mechanism azalomycins.

Q & A

Q. Q1. What experimental approaches are recommended to determine Shurimycin A’s mechanism of action in antimicrobial resistance studies?

Methodological Answer:

- Begin with in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to identify molecular targets .

- Validate findings using genetic knockout models to assess phenotypic changes in microbial susceptibility .

- Cross-reference results with structural analogs to identify conserved pharmacophores .

- Document protocols rigorously, including buffer conditions and instrumentation parameters, to ensure reproducibility .

Q. Q2. How should researchers design dose-response studies for Shurimycin A to balance efficacy and cytotoxicity?

Methodological Answer:

- Use a logarithmic dilution series (e.g., 0.1–100 μM) to capture the full dynamic range of responses .

- Include positive controls (e.g., established antibiotics) and negative controls (vehicle-only treatments) .

- Apply the Hill equation for sigmoidal curve fitting to calculate EC₅₀/IC₅₀ values .

- Validate cytotoxicity thresholds using mammalian cell lines (e.g., HEK-293) alongside microbial assays .

Q. Q3. What strategies are effective for isolating and characterizing Shurimycin A from complex biological matrices?

Methodological Answer:

- Optimize extraction protocols using orthogonal techniques: liquid-liquid partitioning followed by HPLC-DAD/HRMS .

- Employ fractionation libraries to track bioactivity across chromatographic peaks .

- Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry, reporting δ/ppm values and ion traces .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data on Shurimycin A’s efficacy across different bacterial strains?

Methodological Answer:

- Conduct a systematic review of strain-specific variables (e.g., efflux pump expression, biofilm formation) using PRISMA guidelines .

- Perform meta-analysis with heterogeneity testing (I² statistic) to quantify variability between studies .

- Design follow-up experiments to isolate confounding factors, such as nutrient availability or pH gradients in infection models .

Q. Q5. What advanced computational methods are suitable for predicting Shurimycin A’s off-target interactions?

Methodological Answer:

- Apply molecular docking (AutoDock Vina, Schrödinger) against proteome-wide libraries to prioritize high-risk targets .

- Validate predictions using in silico toxicity platforms (e.g., ProTox-II) and experimental thermal shift assays .

- Report docking scores (ΔG values), RMSD thresholds, and false-discovery rates (FDR) to ensure transparency .

Q. Q6. How should researchers optimize Shurimycin A’s stability in physiological conditions for in vivo studies?

Methodological Answer:

- Perform accelerated stability testing under varied pH/temperature conditions (e.g., 4°C, 25°C, 37°C) .

- Use LC-MS/MS to quantify degradation products and derive Arrhenius plots for shelf-life extrapolation .

- Incorporate pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust dosing regimens .

Methodological Frameworks for Data Interpretation

Q. Q7. What statistical frameworks are appropriate for analyzing Shurimycin A’s synergistic effects with other antimicrobials?

Methodological Answer:

Q. Q8. How can researchers address variability in Shurimycin A’s bioactivity across replicate experiments?

Methodological Answer:

- Implement quality-by-design (QbD) principles to identify critical process parameters (e.g., incubation time, inoculum size) .

- Apply mixed-effects models to partition variance between biological vs. technical replicates .

- Report raw data distributions (e.g., boxplots with median/IQR) alongside summary statistics .

Ethical and Reporting Standards

Q. Q9. What ethical considerations are critical when designing animal studies with Shurimycin A?

Methodological Answer:

Q. Q10. How should researchers structure a manuscript to highlight Shurimycin A’s novel contributions to antimicrobial research?

Methodological Answer:

- Use IMRAD structure : Emphasize Methods reproducibility (e.g., detailed SOPs) and Discussion limitations (e.g., narrow-spectrum activity) .

- Compare Shurimycin A’s efficacy against WHO priority pathogens in the Results section .

- Cite primary literature (≥80% of references) and avoid unsubstantiated claims about commercial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.